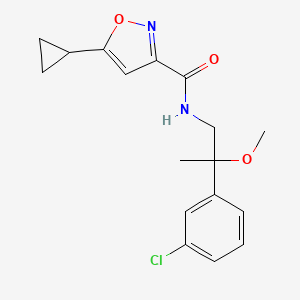

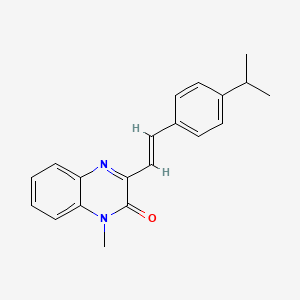

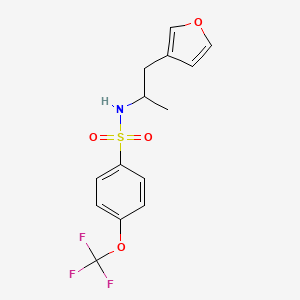

![molecular formula C21H20N2O2 B3016938 1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 439120-71-5](/img/structure/B3016938.png)

1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile" is a complex organic molecule that appears to be related to a class of compounds with potential pharmacological activities. The papers provided discuss the synthesis and characterization of related compounds, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans, involves the formation of a pyridone ring and its subsequent modification with various substituents to enhance biological activity . The synthesis process often requires precise control over the reaction conditions to ensure the formation of the desired product. For instance, the synthesis of 2,5-Di-tert-butyl-1,4-di-(p-benzoic acid oxyl) benzene, which shares a tert-butyl group with our compound of interest, was achieved through a nucleophilic substitution reaction followed by alkaline hydrolysis . This suggests that similar synthetic strategies could be employed for the synthesis of "1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile".

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques such as IR, 1H NMR, 13C NMR, and MS . These techniques provide detailed information about the functional groups present, the molecular framework, and the electronic environment within the molecule. The presence of a tert-butyl group is known to influence the steric and electronic properties of a molecule, which can be crucial for its biological activity.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their potential antihypertensive activity. For example, the chromenes formed by the elimination of water from chromanols were found to be potent antihypertensives . The introduction of electron-withdrawing substituents and the modification of the heterocyclic ring were key factors in determining the activity of these compounds. This indicates that the chemical reactivity of "1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile" could also be influenced by similar structural modifications.

Physical and Chemical Properties Analysis

The physical properties such as melting points and yields of related compounds have been reported, which can provide a benchmark for the expected properties of the compound . The chemical properties, including reactivity and stability, are influenced by the presence of functional groups such as the nitrile and the oxo groups. These groups can participate in various chemical reactions, which may be relevant for the compound's potential as a pharmacological agent.

Scientific Research Applications

Reactivity and Dimerization in Furan-Based Compounds

The impact of .alpha.-tert-butyl group substitution on furan-based o-quinodimethanes' reactivity and dimerization products was explored. This study is pertinent as it helps in understanding the stability and reactivity of such compounds, which may include the chemical structure of interest (Trahanovsky, Huang, & Leung, 1994).

Rhenium(V) Oxo Complexes with PNP-Pincer Ligands

Research on pyridine-based PNP-pincer rhenium-oxo complexes, which includes structures similar to the compound , was conducted to understand their synthesis and characterization. This research is significant for its potential applications in catalysis and organometallic chemistry (Korstanje, Lutz, Jastrzebski, & Gebbink, 2014).

Synthesis and Structure-Activity Relationships in Cardiotonic Agents

The synthesis and structure-activity relationships of compounds related to milrinone, including 5-acyl-1,2-dihydro-2-oxo-3-pyridinecarbonitriles, were studied. This research provides insights into the design and development of new cardiotonic agents, potentially applicable to compounds similar to the one (Fossa, Boggia, Lo Presti, Mosti, Dorigo, & Floreani, 1997).

C-4-Tert-Butylated NADH/NAD+ Analogs

The synthesis of C-4-tert-butylated NADH/NAD+ analogs, which share structural similarities with the compound , was explored. This research could be crucial for understanding the biochemical applications and implications of such modifications (Anne, 1992).

Synthesis of Substituted Pyridine Derivatives

The synthesis of various substituted pyridine derivatives, including those related to the compound of interest, was studied. This research is relevant for the development of new pharmaceuticals and organic compounds with specific chemical functionalities (Al-Issa, 2012).

Synthesis of Pyrazolo[5,1-c][1,2,4]triazines

Alkylation studies of certain pyrazolo[5,1-c][1,2,4]triazine derivatives, structurally similar to the compound , were conducted. This research aids in understanding the synthesis and modification of such compounds for potential applications in medicinal chemistry (Ivanov, Mironovich, & Daeva, 2019).

properties

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-4-(furan-2-yl)-2-oxopyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c1-21(2,3)16-8-6-15(7-9-16)14-23-11-10-17(18(13-22)20(23)24)19-5-4-12-25-19/h4-12H,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIFUEMKLDXUEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CN2C=CC(=C(C2=O)C#N)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(Tert-butyl)benzyl]-4-(2-furyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

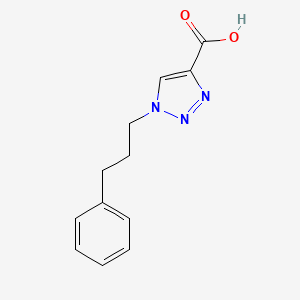

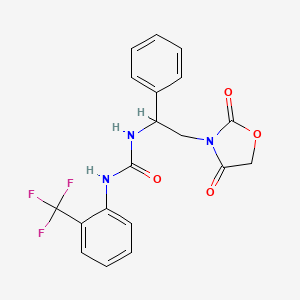

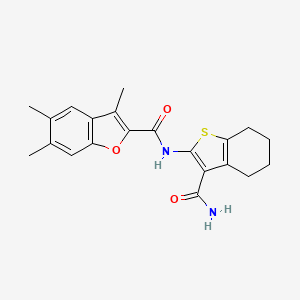

![N-(1-cyano-1,2-dimethylpropyl)-2-(2-{[(6-methylpyridin-2-yl)amino]methyl}pyrrolidin-1-yl)acetamide](/img/structure/B3016861.png)

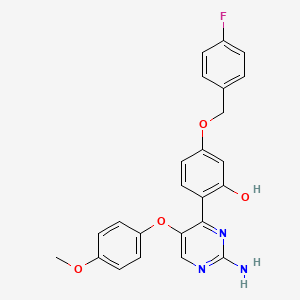

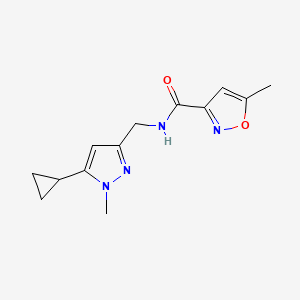

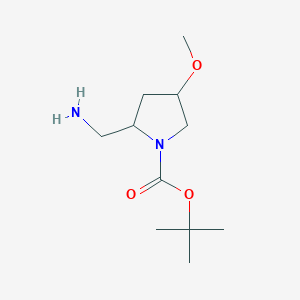

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide](/img/structure/B3016864.png)

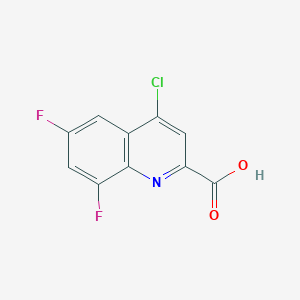

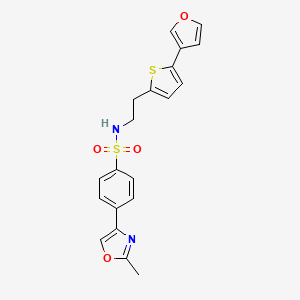

![3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3016871.png)